molecular formula C4H10ClNO2 B12979047 2-Hydroxy-N,N-dimethylacetamide hydrochloride

2-Hydroxy-N,N-dimethylacetamide hydrochloride

Cat. No.: B12979047
M. Wt: 139.58 g/mol
InChI Key: XEXJGKZFZKIHQH-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-dimethylacetamide hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of acetamide, where the amide nitrogen is substituted with two methyl groups and a hydroxyl group is attached to the alpha carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethylacetamide hydrochloride typically involves the reaction of N,N-dimethylacetamide with a hydroxylating agent. One common method is the hydroxylation of N,N-dimethylacetamide using hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form N,N-dimethylacetamide.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N,N-dimethylacetamide.

    Reduction: Formation of N,N-dimethylacetamide.

    Substitution: Formation of various substituted acetamides depending on the reagent used.

Scientific Research Applications

2-Hydroxy-N,N-dimethylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-hydroxyacetamide
  • 2,2’-Oxydiacetamide
  • 2-Chloro-N,N-diethylacetamide
  • 2-Chloro-N,N-dimethylacetamide
  • Glycolamide

Uniqueness

2-Hydroxy-N,N-dimethylacetamide hydrochloride is unique due to the presence of both hydroxyl and dimethylamide functional groups. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in various chemical reactions. Its versatility makes it a valuable compound in multiple scientific and industrial applications.

Properties

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

2-hydroxy-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-5(2)4(7)3-6;/h6H,3H2,1-2H3;1H

InChI Key

XEXJGKZFZKIHQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CO.Cl

Origin of Product

United States

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